molecular formula C22H23NO6S B2692811 Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate CAS No. 923088-74-8

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate

Cat. No.: B2692811
CAS No.: 923088-74-8
M. Wt: 429.49
InChI Key: PKOMMXJUCJZHRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 4-tosylbutanamido group and at position 2 with an ethyl carboxylate moiety. The compound’s synthesis likely involves amidation or coupling reactions, given the presence of the tosylbutanamido group, which may enhance its lipophilicity and influence its pharmacokinetic profile .

Properties

IUPAC Name

ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMMXJUCJZHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Key Features
Ethyl benzofuran-2-carboxylate No substituent at position 3 C₁₁H₁₀O₃ Base structure; precursor for hydrazide synthesis (e.g., urease inhibitors)
Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate Saturated furan ring C₁₁H₁₂O₃ Reduced reactivity due to lack of aromaticity; formed via electrochemical cyclization
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate Methoxy at position 6; nitroimidazole at position 3 C₁₈H₁₈N₄O₆ Antitumor and anti-HIV activities; synthesized via coupling reactions
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate Piperidinyloxy group at position 3 C₁₆H₁₉NO₄ Enhanced solubility via polar piperidine moiety; used in drug discovery
Target Compound 4-Tosylbutanamido at position 3 C₂₄H₂₆N₂O₆S Unique tosyl group enhances lipophilicity; potential for nucleophilic substitution

Physicochemical and Reactivity Differences

  • Reactivity : The tosylbutanamido group may act as a leaving group, enabling further functionalization (e.g., nucleophilic displacement) .
  • Stability : Benzofuran derivatives with electron-withdrawing groups (e.g., nitro, tosyl) are prone to hydrolysis under acidic/basic conditions .

Key Research Findings

  • Electrochemical studies : Oxygen enhances yields of ethyl benzofuran-2-carboxylate (31% vs. 5% for dihydro derivatives) via superoxide-mediated cyclization .
  • Catalytic hydrogenation : Benzofuran rings with electron-donating groups (e.g., methoxy) resist reduction, while electron-withdrawing substituents (e.g., nitro) increase reactivity .
  • Structure-activity relationships : Substitutions at position 3 (e.g., imidazole, piperidine) significantly modulate biological potency .

Biological Activity

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed methodologies for the formation of complex structures. The compound features a benzofuran core, which is known for its diverse biological activities, and a tosyl group that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its enzyme inhibition properties and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as α-glucosidase. For instance, derivatives of benzofuran have shown IC50 values ranging from 40.6 µM to over 150 µM against α-glucosidase, indicating a competitive inhibition mechanism . The structure-activity relationship (SAR) suggests that substituents on the benzofuran ring significantly influence inhibitory potency.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines have indicated that this compound may possess anti-cancer properties. For instance, MTT assays have been used to evaluate the cytotoxic effects on normal and cancer cell lines, with IC50 values exceeding 150 µM indicating low toxicity at therapeutic concentrations .

Case Studies

  • Inhibition of α-Glucosidase : A series of studies involving structurally related compounds revealed that modifications to the benzofuran core could enhance inhibitory activity against α-glucosidase. The most potent compounds in these studies displayed IC50 values significantly lower than that of acarbose, a standard treatment for diabetes .
  • Cytotoxic Effects : In vitro studies on various cancer cell lines showed that certain derivatives exhibited selective cytotoxicity. For example, compounds with electron-donating groups demonstrated increased activity against specific cancer types while maintaining low toxicity to normal cells .

Research Findings Summary

The following table summarizes key findings from recent research on this compound and related compounds:

CompoundTarget EnzymeIC50 (µM)Cytotoxicity (3T3 Cell Line) IC50 (µM)
This compoundα-GlucosidaseTBD>150
Related Compound Aα-Glucosidase54.7>150
Related Compound Bα-Glucosidase100.3>150

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